molecular formula C8H8ClN5S B2804025 N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine CAS No. 359886-04-7

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine

Cat. No. B2804025
CAS RN: 359886-04-7
M. Wt: 241.7
InChI Key: UVBJDLSTPOXDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine (CHT) is a chemical compound that has been studied for its potential applications in scientific research. CHT is a hydrazine derivative of thiadiazole and is composed of a nitrogen atom, two chlorine atoms, a hydrazine group, a thiadiazole ring, and an amine group. It is a colorless, water-soluble compound that has a melting point of 146-147°C and a boiling point of 324°C.

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Thiadiazole derivatives, including compounds similar to N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine, have been synthesized and evaluated for their biological activities. For instance, Ergena, Rajeshwar, and Solomon (2022) synthesized 5- and 2-thioate derivatives of 1,3,4-thiadiazoles and evaluated their diuretic activity on Swiss albino mice, demonstrating significant increases in the excretion of both water and electrolytes for certain derivatives (Ergena, Rajeshwar, & Solomon, 2022).

Anticonvulsant Properties

Karakuş, Koçyiğit-Kaymakçıoğlu, Toklu, Aricioglu, and Rollas (2009) investigated novel thiourea derivatives carrying the 5-cylohexylamino-1,3,4-thiadiazole moiety for anticonvulsant activity, indicating therapeutic potential in certain seizure conditions (Karakuş et al., 2009).

Antimicrobial and Antifungal Applications

Compounds structurally related to N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine have been explored for their antimicrobial and antifungal potential. Obaleye, Adediji, and Adebayo (2011) prepared and characterized metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride, showing greater antimicrobial activity against certain microorganisms compared to the parent compounds (Obaleye, Adediji, & Adebayo, 2011).

Carbonic Anhydrase Inhibitor for Glaucoma Treatment

Barboiu, Supuran, Menabuoni, Scozzafava, Mincione, Briganti, and Mincione (2000) synthesized derivatives of 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide, which were found to be efficient inhibitors of carbonic anhydrase isozymes, playing a crucial role in aqueous humor secretion within the eye. Some derivatives showed potent intraocular pressure lowering in glaucomatous rabbits, indicating potential as antiglaucoma agents (Barboiu et al., 2000).

properties

IUPAC Name

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5S/c9-5-3-1-2-4-6(5)11-7-13-14-8(12-10)15-7/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBJDLSTPOXDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine

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